StemRegenin 1

Overview

Description

StemRegenin 1 is a small molecule antagonist of the aryl hydrocarbon receptor. It is primarily known for its ability to promote the ex vivo expansion of CD34+ human hematopoietic stem cells. This compound has garnered significant attention in the fields of stem cell research and regenerative medicine due to its potential to enhance the proliferation and differentiation of hematopoietic progenitor cells .

Mechanism of Action

Target of Action

StemRegenin 1 (SR1) is an antagonist of the aryl hydrocarbon receptor (AHR) . The AHR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons .

Mode of Action

SR1 interacts with its target, the AHR, by acting as an antagonist . This means it binds to the AHR and inhibits its normal function. The inhibition of AHR by SR1 has been shown to promote the ex vivo expansion of CD34+ human hematopoietic stem cells and the generation of CD34+ hematopoietic progenitor cells .

Biochemical Pathways

SR1 affects the AHR signaling pathway. By inhibiting AHR, SR1 can influence the differentiation of multiple immune cells like dendritic cells, regulatory T cells, γδ T cells, and also NK cells . Another study showed that SR1 attenuates the RANKL-induced osteoclastogenesis via inhibiting AhR-c-src-NF-κB/p-ERK MAPK-NFATc1 signaling pathway .

Pharmacokinetics

It’s known that sr1 is a cell-permeable compound , which suggests it can readily cross cell membranes to reach its target, the AHR.

Result of Action

The antagonistic action of SR1 on AHR leads to several cellular effects. It promotes the maintenance and expansion of human hematopoietic stem cells in culture . It also stimulates the differentiation of CD34+ hematopoietic progenitor cells into functional human dendritic cells . Furthermore, SR1 has been shown to collaborate with UM729 in preventing differentiation of acute myeloid leukemia (AML) cells in culture .

Action Environment

It’s known that sr1 is active both in vitro and in vivo , suggesting it retains its activity in different environments

Biochemical Analysis

Biochemical Properties

StemRegenin 1 interacts with the aryl hydrocarbon receptor (AHR), acting as an antagonist . This interaction plays a crucial role in the biochemical reactions involving this compound. The AHR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It promotes the ex vivo expansion of CD34+ human hematopoietic stem cells and the generation of CD34+ hematopoietic progenitor cells from non-human primate induced pluripotent stem cells . In addition, this compound has been shown to stimulate the proliferation and differentiation of CD34+ hematopoietic progenitor cells into dendritic cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its antagonistic interaction with the AHR . By binding to the AHR, this compound inhibits the receptor’s activity, which leads to sustained expression of CD34, a marker of hematopoietic stem cells .

Temporal Effects in Laboratory Settings

This compound has been shown to maintain the expression of EPC surface markers, including stem cell markers, such as CD34, c-Kit, and CXCR4, over time . This suggests that this compound has a stabilizing effect on these cells, preventing their differentiation and preserving their stem cell characteristics .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been extensively studied, it’s known that this compound has been used in various concentrations in vitro to promote the expansion of CD34+ cells .

Metabolic Pathways

This compound’s primary metabolic pathway involves its interaction with the AHR . The AHR is part of a signal transduction pathway that leads to changes in gene expression . When this compound binds to the AHR, it inhibits the receptor’s activity, leading to changes in the expression of genes associated with stem cell characteristics .

Transport and Distribution

Given its role as an AHR antagonist, it is likely that it is transported to the locations within the cell where the AHR is found .

Subcellular Localization

The subcellular localization of this compound is likely to be closely linked to the localization of the AHR, given that this compound acts as an antagonist of this receptor . The AHR is a cytosolic protein that translocates to the nucleus upon ligand binding, where it influences the expression of various genes .

Preparation Methods

Synthetic Routes and Reaction Conditions

StemRegenin 1 is synthesized through a series of chemical reactions involving the coupling of various organic compoundsThe final product is obtained as a crystalline solid, which is then purified and characterized using standard analytical techniques .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to prevent contamination and degradation. The final product is subjected to rigorous quality control measures to ensure consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions

StemRegenin 1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.

Substitution: Substitution reactions can be used to introduce different substituents into the molecule, altering its chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various halogenating agents and nucleophiles can be used to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

StemRegenin 1 has a wide range of scientific research applications, including:

Stem Cell Research: It promotes the expansion and maintenance of human hematopoietic stem cells, making it valuable for stem cell therapies and regenerative medicine

Cancer Research: The compound has been shown to collaborate with other molecules in preventing the differentiation of acute myeloid leukemia cells in culture.

Immunotherapy: This compound enhances the generation of natural killer cells and progenitor T cells, which are crucial for adoptive immunotherapy

Bone Research: It has been found to inhibit osteoclastogenesis, making it a potential therapeutic agent for treating osteoporosis.

Comparison with Similar Compounds

StemRegenin 1 is unique in its ability to promote the expansion of hematopoietic stem cells without inducing differentiation. Similar compounds include:

This compound stands out due to its specific mechanism of action and its broad range of applications in stem cell research, cancer research, and immunotherapy.

Properties

IUPAC Name |

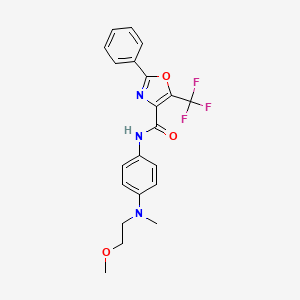

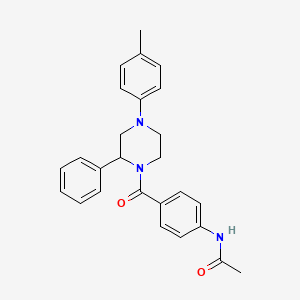

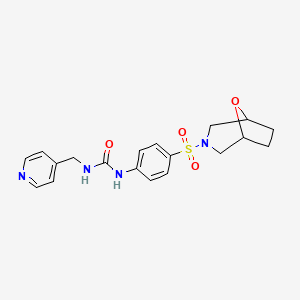

4-[2-[[2-(1-benzothiophen-3-yl)-9-propan-2-ylpurin-6-yl]amino]ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5OS/c1-15(2)29-14-26-21-23(25-12-11-16-7-9-17(30)10-8-16)27-22(28-24(21)29)19-13-31-20-6-4-3-5-18(19)20/h3-10,13-15,30H,11-12H2,1-2H3,(H,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFHMYJZJZLMHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)C3=CSC4=CC=CC=C43)NCCC5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673068 | |

| Record name | 4-(2-{[2-(1-Benzothiophen-3-yl)-9-(propan-2-yl)-9H-purin-6-yl]amino}ethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227633-49-9 | |

| Record name | LHD-221 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227633499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-{[2-(1-Benzothiophen-3-yl)-9-(propan-2-yl)-9H-purin-6-yl]amino}ethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LHD-221 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNE1V1F9O1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: How does StemRegenin 1 interact with its target, the aryl hydrocarbon receptor (AHR)?

A1: this compound acts as a competitive antagonist of AHR, binding to the receptor and preventing the binding of its natural or synthetic ligands. [] This inhibition disrupts the downstream signaling cascade normally activated by AHR.

Q2: What are the downstream effects of AHR antagonism by this compound?

A2: By antagonizing AHR, SR1 modulates the expression of AHR target genes, many of which are involved in cell cycle progression, differentiation, and apoptosis. [, ] This modulation has been shown to promote the expansion of HSCs by suppressing their differentiation and enhancing their self-renewal capacity. []

Q3: Does this compound affect the differentiation of other cell types besides HSCs?

A3: Yes, research suggests that SR1 can also influence the differentiation of other cell types, including dendritic cells, megakaryocytes, and erythrocytes. [, , ] Notably, SR1 has been shown to promote the generation of functional plasmacytoid and myeloid dendritic cells from CD34+ hematopoietic progenitor cells. []

Q4: What is the role of the AHR signaling pathway in regulating megakaryopoiesis and platelet production?

A4: Studies suggest that the AHR signaling pathway negatively regulates megakaryopoiesis and platelet production. [, ] Antagonizing AHR with SR1 enhances the production of proplatelet-bearing megakaryocytes and platelet-like elements, suggesting a potential therapeutic avenue for thrombocytopenia. []

Q5: How does this compound improve hematopoietic reconstitution after transplantation?

A5: SR1 promotes ex vivo expansion of HSCs, increasing the number of transplantable cells. [] This increase in cell number can improve engraftment rates and potentially shorten the duration of cytopenia after transplantation, particularly in umbilical cord blood transplantation (UCBT). []

Q6: How does this compound impact the clinical application of umbilical cord blood transplantation (UCBT)?

A6: The use of SR1 in ex vivo expansion of UCB has the potential to address the limitation of low cell numbers in UCB units, making it a more viable option for adult recipients. [] This could potentially increase the availability of suitable UCB units for transplantation.

Q7: Are there any potential safety concerns associated with the use of this compound in HSC transplantation?

A7: While preclinical studies have shown promising results, further research is needed to fully assess the long-term safety of SR1-expanded HSCs in humans. Continuous ex vivo expansion, even with SR1, can induce cellular senescence, highlighting the need for optimization of expansion protocols. []

Q8: Does this compound have any therapeutic potential outside the context of HSC transplantation?

A8: Yes, research suggests that SR1 may have therapeutic applications in other areas, such as cancer and bone regeneration. For instance, SR1 has been shown to inhibit the growth of glioma cells and promote the formation of blood vessels in bone scaffolds. [, ]

Q9: How does this compound affect cancer cell growth?

A9: Studies have shown that SR1 can inhibit the growth of certain cancer cells, such as glioma cells, by modulating the AHR signaling pathway. [] The exact mechanism underlying this effect varies depending on the cancer type and requires further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-[(3S)-3-aminopyrrolidin-1-yl]methanone;dihydrochloride](/img/structure/B610718.png)

![5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid](/img/structure/B610733.png)

![Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride](/img/structure/B610735.png)